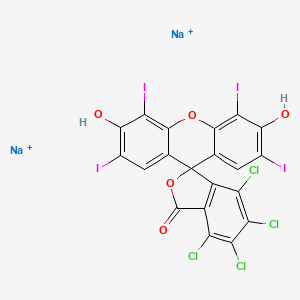

Fluorescein, 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-, disodium salt, labeled with 131I

Vue d'ensemble

Description

Fluorescein, 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodo-, disodium salt, labeled with 131I is a derivative of fluorescein . It is a red or rose color dye and is anionic in nature . Its sodium salt is commonly used in eye drops to stain damaged conjunctival and corneal cells and thereby identify damage to the eye .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C20H2Cl4I4Na2O5 . The SMILES string representation is [Na+].[Na+].[O-]C(=O)c1c(Cl)c(Cl)c(Cl)c(Cl)c1C2=C3C=C(I)C(=O)C(I)=C3Oc4c(I)c([O-])c(I)cc24 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a dye content of 95% and a maximum absorption wavelength (λmax) of 549 nm . The molecular weight is 1017.64 .Applications De Recherche Scientifique

Diagnostic Imaging Applications

Fluorescein and its derivatives, such as erythrosine (a tetra-iodofluorescein compound), have been utilized in diagnostic imaging due to their fluorescent properties. Erythrosine, in particular, has been studied for its distribution and metabolism in rats, indicating its potential contribution to dietary iodine intake from food or drug ingestion containing erythrosine, which might influence thyroid function (Vought, Brown, & Wolff, 1972)(Vought et al., 1972).

Neurosurgical Applications

Fluorescein sodium has been used in neurosurgery to enhance the visualization of intracranial and spinal cord lesions. Its application, even without a customized microscope, can aid in precise localization and safe maximal resection of pathologic tissue. This approach can be particularly beneficial in centers with limited resources, highlighting fluorescein sodium's adaptability and utility in neurosurgical settings (Gollapudi et al., 2018)(Gollapudi et al., 2018).

Respiratory Tract Studies

In respiratory research, disodium fluorescein aerosols have been used to study drug absorption kinetics in the beagle dog respiratory tract. The study demonstrated that fluorescein absorption from the respiratory tract appears to be a first-order process, with rates increasing directly with the bioavailable dose, offering insights into the pulmonary drug delivery systems (Clark & Byron, 1985)(Clark & Byron, 1985).

Ophthalmic Applications

In ophthalmology, fluorexon disodium, compared to sodium fluorescein, has been evaluated for its safety, validity, and comfort in Goldmann applanation tonometry (GAT). The study found fluorexon to be accurate, effective, and more comfortable than traditional fluorescein formulations, suggesting its potential as the preferred dye-anesthetic formulation for GAT (Ng, Tong, & De LAND, 2006)(Ng et al., 2006).

Surgical Applications

Fluorescein-guided surgery has emerged as a safe and effective technique to enhance the visualization and resection of various central nervous system tumors and conditions based on blood-brain barrier alteration. Its growing acceptance in neuro-oncological surgeries, particularly for high-grade gliomas, underscores its significant role in improving tumor resection outcomes (Cavallo et al., 2018)(Cavallo et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

disodium;4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQREHTWEUECQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Cl4I4Na2O5+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165040 | |

| Record name | Rose Bengal (131I) sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15251-14-6 | |

| Record name | Rose bengal sodium i 131 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rose Bengal (131I) sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

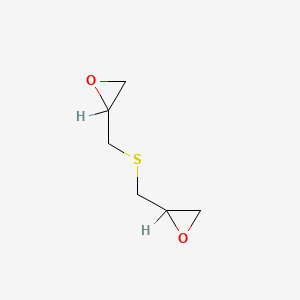

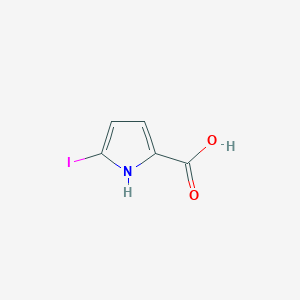

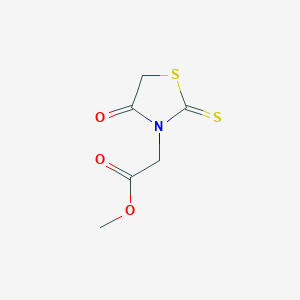

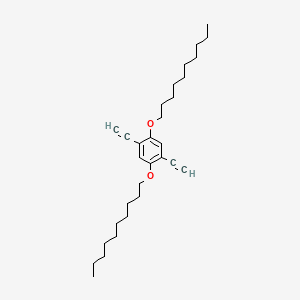

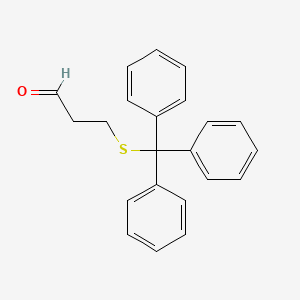

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)